[(3-Nitrophenyl)-phenylmethyl]urea
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Overview
Description
[(3-Nitrophenyl)-phenylmethyl]urea is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of a nitrophenyl group and a phenylmethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Nitrophenyl)-phenylmethyl]urea typically involves the reaction of an amine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, yielding high-purity products.
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride . This method, although not environmentally friendly, is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-Nitrophenyl)-phenylmethyl]urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include nitro derivatives and other oxidized forms.
Reduction: Major products include the corresponding amine derivatives.
Substitution: Substituted urea derivatives are formed.
Scientific Research Applications
[(3-Nitrophenyl)-phenylmethyl]urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, elastomers, and other industrial products.
Mechanism of Action
The mechanism of action of [(3-Nitrophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[(3-Nitrophenyl)-phenylmethyl]urea can be compared with other N-substituted ureas and thioureas:
Thiourea Derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom.
N-Phenylureas: Compounds containing a phenyl group linked to a nitrogen atom of a urea group.
Similar Compounds
Properties
IUPAC Name |
[(3-nitrophenyl)-phenylmethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14(18)16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)17(19)20/h1-9,13H,(H3,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBVIBVYBOHGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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